molecular formula C7H2F7NO3S B142690 1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate CAS No. 147541-03-5

1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate

Cat. No.: B142690
CAS No.: 147541-03-5
M. Wt: 313.15 g/mol
InChI Key: LWZRPYZXABAHFJ-UHFFFAOYSA-N
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Description

1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate is a chemical compound with the molecular formula C7H2F7NO3S and a molecular weight of 313.15 g/mol . This compound is known for its unique structure, which includes a pyridinium ring substituted with fluoro and trifluoromethyl groups, making it an interesting subject for various chemical studies and applications.

Preparation Methods

The synthesis of 1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate typically involves the reaction of 4,6-bis(trifluoromethyl)pyridine with a fluorinating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other suitable methods to obtain a high-purity compound.

Chemical Reactions Analysis

1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate involves its ability to act as an electrophilic fluorinating agent. It introduces fluorine atoms into organic molecules through electrophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being fluorinated .

Comparison with Similar Compounds

1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the pyridinium ring, which can influence its reactivity and selectivity in fluorination reactions.

Properties

IUPAC Name

1-fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F7NO3S/c8-6(9,10)3-1-4(7(11,12)13)15(14)5(2-3)19(16,17)18/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZRPYZXABAHFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C([N+](=C1C(F)(F)F)F)S(=O)(=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371974
Record name 1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147541-03-5
Record name Pyridinium, 1-fluoro-2-sulfo-4,6-bis(trifluoromethyl)-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147541-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 25 ml flask, acetonitrile (6 ml) was added to 4,6-bistrifluoromethylpyridine-2-sulfonic acid (874 mg, 2.64 mmol) to prepare a homogeneous mixture. Then, the flask was dipped in a cooling bath kept at -40° C., and to the mixture, the fluorine gas diluted with the nitrogen gas to a concentration of 10% was introduced at a flow rate of 15 ml/min. The total amount of the fluorine gas was 211 ml. As the fluorination reaction proceeded, a precipitate was formed. After the reaction, only the nitrogen gas was introduced for 30 minutes. After the addition of ethyl ether to the mixture, the resulting precipitate was recovered by filtration to obtain N-fluoro-4,6-bistrifluoromethylpyridinium-2-sulfonate (787 mg). Yield, 95%. Melting point, 172°-174° C. (with decomposition).
Quantity
6 mL
Type
reactant
Reaction Step One
Name
4,6-bistrifluoromethylpyridine-2-sulfonic acid
Quantity
874 mg
Type
reactant
Reaction Step One
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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